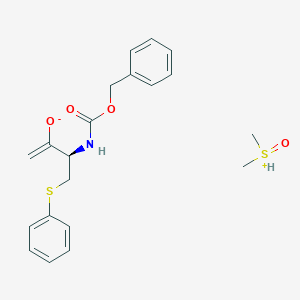
(Methyl(oxo)sulfonio)methane(R)-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is a complex organic compound that features a sulfonium group, a benzyloxycarbonyl-protected amino group, and a phenylthio-substituted butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide can be achieved through a multi-step process:
Formation of the sulfonium group: This can be done by reacting dimethyl sulfoxide (DMSO) with an appropriate alkylating agent under basic conditions.
Introduction of the benzyloxycarbonyl-protected amino group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the phenylthio-substituted butanone moiety: This can be achieved by reacting a suitable thiol with a butanone derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfonium group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Free amines
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: The sulfonium group can act as a catalyst in certain organic reactions.
Biology
Bioconjugation: The amino group can be used to attach the compound to biomolecules for various applications.
Medicine
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide would depend on its specific application. Generally, the sulfonium group can participate in nucleophilic substitution reactions, while the amino and carbonyl groups can engage in hydrogen bonding and other interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Methyl(oxo)sulfonio)methane: A simpler compound with a sulfonium group.
®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide: A compound lacking the sulfonium group but retaining the other functional groups.
Uniqueness
The combination of the sulfonium group, benzyloxycarbonyl-protected amino group, and phenylthio-substituted butanone moiety makes (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide unique
Eigenschaften
Molekularformel |
C20H25NO4S2 |
|---|---|
Molekulargewicht |
407.6 g/mol |
InChI |
InChI=1S/C18H19NO3S.C2H6OS/c1-14(20)17(13-23-16-10-6-3-7-11-16)19-18(21)22-12-15-8-4-2-5-9-15;1-4(2)3/h2-11,17,20H,1,12-13H2,(H,19,21);1-2H3/t17-;/m0./s1 |
InChI-Schlüssel |
CDASWPBYVCLRDG-LMOVPXPDSA-N |
Isomerische SMILES |
C[SH+](=O)C.C=C([C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)[O-] |
Kanonische SMILES |
C[SH+](=O)C.C=C(C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


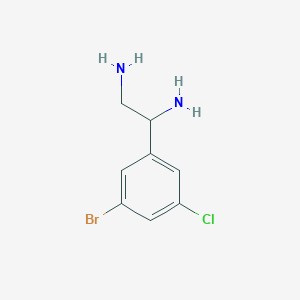

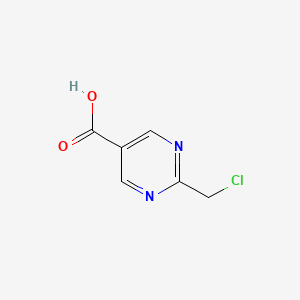
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
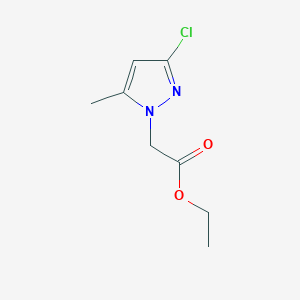
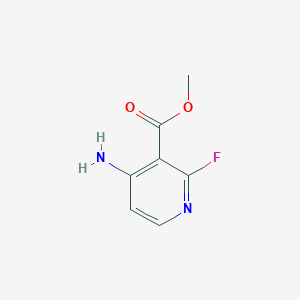
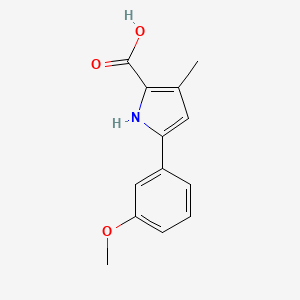
![1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13030956.png)
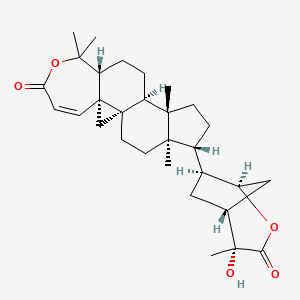
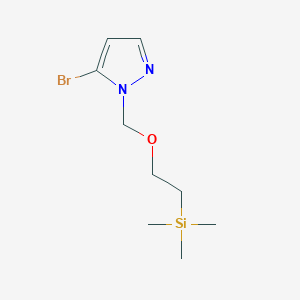
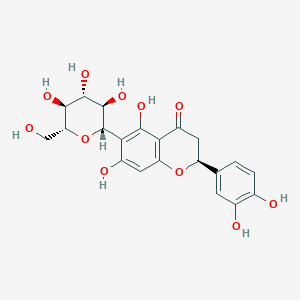

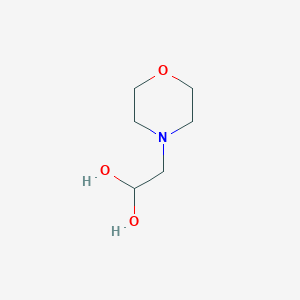
![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)
